2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the oxazole-carbonitrile family, characterized by a 1,3-oxazole core substituted at positions 2, 4, and 3. The 3-chlorophenyl group at position 2 contributes to hydrophobic interactions, while the 4-cyano group enhances electronic properties. The piperazine moiety at position 5 is functionalized with a 2-methylbenzoyl group, which modulates steric and electronic effects. Such structural features are common in bioactive molecules targeting neurological or antimicrobial pathways .
The synthesis of analogous oxazole derivatives often involves multicomponent reactions or cyclization strategies. For example, pyrazole-oxazole hybrids (e.g., 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile) are synthesized via cycloaddition or condensation reactions, as seen in pyranopyrazole-oxazine hybrids .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-2-3-8-18(15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)16-6-4-7-17(23)13-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECZPYYTOZAYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole structure, followed by the introduction of the piperazine and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the aromatic rings or the piperazine moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity
2-(3-Chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946308-51-6) is a synthetic compound that exhibits a range of biological activities. This article compiles findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 406.9 g/mol
- Structure : The compound features a chlorophenyl group, a piperazine moiety, and an oxazole ring, which are critical for its biological activity.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing oxazole and piperazine groups have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Inhibition of EGFR |
| Compound B | Lung Cancer | 10 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can interact with various receptors (e.g., EGFR) to mediate cellular responses.
- Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in a mouse model bearing human cancer xenografts. Results indicated a significant reduction in tumor volume compared to the control group, supporting its potential as an antitumor agent.
Clinical Implications
Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Its ability to target multiple pathways suggests it could be developed into a multi-targeted therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperazine- and oxazole-containing derivatives:
*Estimated based on molecular formula C₂₂H₂₀ClN₅O₂.
Key Observations:
Substitution at the benzoyl position (e.g., 2-Cl vs. 3-Cl) alters electronic density, impacting solubility and metabolic stability .
Oxazole Substituents: The 3-chlorophenyl group at position 2 is conserved in antimicrobial triazole derivatives (e.g., ), suggesting a role in hydrophobic interactions with target proteins. Replacement of the 4-cyano group with urea (e.g., in compounds) reduces electrophilicity but improves hydrogen-bonding capacity .
Biological Activity Trends: Piperazine-linked quinoline derivatives (e.g., ND-7) exhibit antibacterial properties, likely via DNA gyrase inhibition . Triazole-thione derivatives with 3-chlorophenyl groups show antimicrobial activity against S. aureus and E. coli (MIC: 8–32 µg/mL) .
Data Table: Physicochemical and Spectral Properties
Functional Comparison
- Electrophilic Character: The 4-cyano group in oxazole derivatives increases electrophilicity compared to urea-linked analogues (e.g., ), which may enhance reactivity in nucleophilic environments .
- Synergistic Effects : Hybrids combining oxazole and piperazine (e.g., the target compound) may exploit dual mechanisms, such as enzyme inhibition (via oxazole) and receptor modulation (via piperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
